molecular formula C6H5ClFN B3024696 6-Chloro-3-fluoro-2-methylpyridine CAS No. 884494-78-4

6-Chloro-3-fluoro-2-methylpyridine

Cat. No. B3024696
CAS RN: 884494-78-4
M. Wt: 145.56 g/mol
InChI Key: ICSRNKKGNHKSJH-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5ClFN . It is also known by other names such as 2-Chloro-5-fluoro-6-methylpyridine and 2-chloro-5-fluoro-6-picoline . The compound has a molecular weight of 145.56 g/mol .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-fluoro-2-methylpyridine is 1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=CC(=N1)Cl)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.56 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

  • Synthesis of Cognition Enhancing Drugs 6-Chloro-3-fluoro-2-methylpyridine has been utilized in the synthesis of cognition-enhancing drugs. An example is the synthesis of DMP 543, an acetylcholine release enhancing agent, using a novel alkylation process involving mesylate derived from 2-Fluoro-4-methylpyridine (Pesti et al., 2000).

  • Production of Halogen-rich Intermediates for Medicinal Chemistry The compound plays a role in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, valuable in medicinal chemistry. These intermediates are essential for synthesizing various functionalized pyridines (Wu et al., 2022).

  • Halogen/Halogen Displacement in Heterocycles It is used in the study of halogen/halogen displacement in pyridines and other heterocycles. Such reactions are critical in organic chemistry and pharmaceutical synthesis, as demonstrated by the conversion of 2-chloropyridine to 2-bromopyridine (Schlosser & Cottet, 2002).

  • Synthesis of Antibacterial Agents The compound serves as an intermediate in synthesizing antibacterial agents. An example is its role in creating 1,4-dihydro-4-oxopyridinecarboxylic acids, which exhibit significant antibacterial activity (Matsumoto et al., 1984).

  • Complex Formation in Inorganic Chemistry 6-Chloro-3-fluoro-2-methylpyridine is used in forming copper complexes with 6-fluoro-2-hydroxypyridine. These complexes are significant in inorganic chemistry and materials science (Blake et al., 1995).

  • Chemical Modification and Purification It's involved in chemical modifications like trifluoroethoxylation and subsequent purification processes. These processes are crucial in developing new compounds with specific properties (Qian et al., 1994).

  • Intermediate in Pesticides and Medicines This compound is an important intermediate in manufacturing various medicines and pesticides, highlighting its role in pharmaceutical and agricultural chemistry (Su Li, 2005).

  • Creation of Structural Manifolds The compound is utilized in creating structural manifolds through basicity gradient-driven isomerization of halopyridines. This process is significant in organic synthesis, particularly in creating diverse pyridine structures (Schlosser & Bobbio, 2002).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Mechanism of Action

Target of Action

Similar halogenated heterocyclic compounds like pyridine and pyrimidine derivatives are associated with antibacterial, antioxidant, antitumor, anticancer, fungicidal, and anti-inflammatory agents .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence their interaction with their targets.

Biochemical Pathways

It’s worth noting that fluoropyridines are often used in the synthesis of various biologically active compounds , implying that they may interact with a wide range of biochemical pathways.

Result of Action

Given its potential use in the synthesis of various biologically active compounds , it’s plausible that it could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is a white to yellow solid at room temperature , which might suggest some level of stability under standard environmental conditions.

properties

IUPAC Name

6-chloro-3-fluoro-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSRNKKGNHKSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600803
Record name 6-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoro-2-methylpyridine

CAS RN

884494-78-4
Record name 6-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-78-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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